molecular formula C9H8BrNO2 B14814548 3-Bromo-5-cyclopropoxypicolinaldehyde

3-Bromo-5-cyclopropoxypicolinaldehyde

Cat. No.: B14814548
M. Wt: 242.07 g/mol
InChI Key: HFZHSDWFBFWPEX-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol It is a derivative of picolinaldehyde, featuring a bromine atom at the 3-position and a cyclopropoxy group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropoxypicolinaldehyde can be achieved through several methods. One common approach involves the bromination of 5-cyclopropoxypicolinaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems to facilitate the bromination process can enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-5-cyclopropoxypicolinic acid.

    Reduction: 3-Bromo-5-cyclopropoxypicolinyl alcohol.

Scientific Research Applications

3-Bromo-5-cyclopropoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity by participating in halogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-cyclopropoxypicolinaldehyde is unique due to the presence of both a bromine atom and a cyclopropoxy group on the picolinaldehyde scaffold. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H8BrNO2/c10-8-3-7(13-6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2

InChI Key

HFZHSDWFBFWPEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C=O)Br

Origin of Product

United States

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